1-(3-Fluoropyridin-2-yl)-4-(oxolane-2-carbonyl)piperazine
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Overview
Description
1-(3-Fluoropyridin-2-yl)-4-(oxolane-2-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a fluoropyridine and an oxolane carbonyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropyridin-2-yl)-4-(oxolane-2-carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared.
Substitution with Fluoropyridine: The piperazine is then reacted with a fluoropyridine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like DMF.
Attachment of Oxolane Carbonyl Group: Finally, the oxolane carbonyl group is introduced, possibly through an acylation reaction using an oxolane derivative and a coupling reagent like EDCI.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropyridin-2-yl)-4-(oxolane-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the fluoropyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, DMF, EDCI.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)-4-(oxolane-2-carbonyl)piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety might enhance binding affinity, while the oxolane carbonyl group could influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoropyridin-2-yl)piperazine: Lacks the oxolane carbonyl group.
4-(Oxolane-2-carbonyl)piperazine: Lacks the fluoropyridine moiety.
1-(3-Chloropyridin-2-yl)-4-(oxolane-2-carbonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-(3-Fluoropyridin-2-yl)-4-(oxolane-2-carbonyl)piperazine is unique due to the combination of the fluoropyridine and oxolane carbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H18FN3O2 |
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Molecular Weight |
279.31 g/mol |
IUPAC Name |
[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C14H18FN3O2/c15-11-3-1-5-16-13(11)17-6-8-18(9-7-17)14(19)12-4-2-10-20-12/h1,3,5,12H,2,4,6-10H2 |
InChI Key |
XSBHBMQRUAPGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=C(C=CC=N3)F |
Origin of Product |
United States |
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